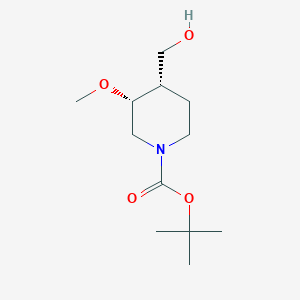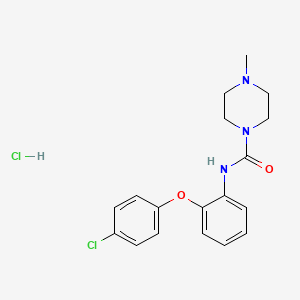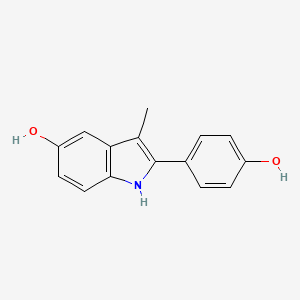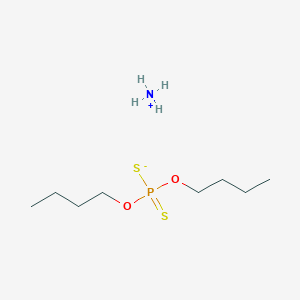
Bis(o-cresyl) p-Cresyl Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(o-cresyl) p-Cresyl Phosphate typically involves the reaction of cresol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then further reacted to produce the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(o-cresyl) p-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted organophosphates .
Wissenschaftliche Forschungsanwendungen
Bis(o-cresyl) p-Cresyl Phosphate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Bis(o-cresyl) p-Cresyl Phosphate involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes, leading to disruptions in metabolic processes. The compound’s effects are mediated through its ability to bind to and modify proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyl Phosphate: Another organophosphate used as a flame retardant and plasticizer.
Tris(2-chloroethyl) Phosphate: Known for its use as a flame retardant in polyurethane foams.
Tris(1,3-dichloro-2-propyl) Phosphate: Used in various industrial applications as a flame retardant.
Uniqueness
Bis(o-cresyl) p-Cresyl Phosphate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to act as both a flame retardant and plasticizer makes it versatile for various applications.
Eigenschaften
CAS-Nummer |
77342-19-9 |
|---|---|
Molekularformel |
C₂₁H₂₁O₄P |
Molekulargewicht |
368.36 |
Synonyme |
Phosphoric Acid Bis(2-methylphenyl) 4-Methylphenyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)

